![molecular formula C9H15NO2 B2834375 (4-氨基螺[2-氧代双环[2.1.1]己烷-3,1'-环丁烷]-1-基)甲醇 CAS No. 2490426-53-2](/img/structure/B2834375.png)

(4-氨基螺[2-氧代双环[2.1.1]己烷-3,1'-环丁烷]-1-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

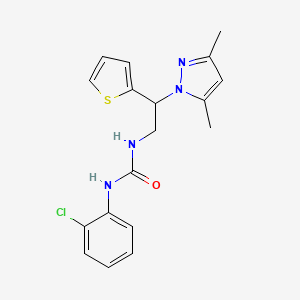

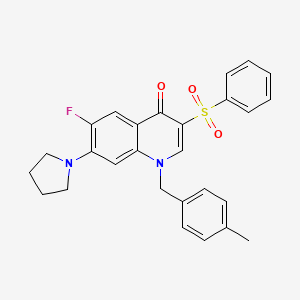

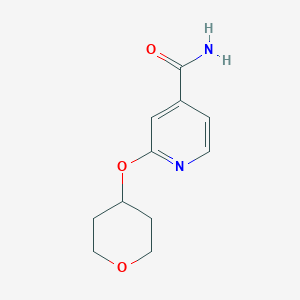

“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is a chemical compound that is part of the bicyclo [2.1.1]hexanes family . Bicyclo [2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available .

Synthesis Analysis

The synthesis of such compounds has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach provides access to high-value motifs and enables the investigation of unexplored chemical space .Molecular Structure Analysis

The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” is based on the bicyclo [2.1.1]hexane platform . Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties .Chemical Reactions Analysis

The chemical reactions involved in the formation of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” involve a photocatalytic intramolecular [2+2] cycloaddition approach .科学研究应用

新颖合成技术

研究人员已开发出创新方法来合成 2-氮杂双环[2.1.1]己烷,其与所讨论化合物具有相似的结构框架。这些化合物由于其独特的双环结构,因其潜在的生物活性而受到关注,并且可用作有机合成中的结构单元。例如,史蒂文斯和金普(1996 年)描述了一种涉及 3-(氯甲基)环丁酮的亚胺化和随后的还原环化的合成途径,突出了环丁酮衍生物的合成多功能性(Stevens & Kimpe, 1996)。

螺环氧吲哚合成

Filatov 等人(2017 年)通过一锅三组分反应展示了 3-螺[环丙[a]吡咯利嗪]-和 3-螺[3-氮杂双环[3.1.0]己烷]氧吲哚的合成。该方法强调了该化合物在创建具有抗癌特性的生物活性分子的潜力,展示了螺环和氮杂双环骨架在药物化学中的相关性(Filatov et al., 2017)。

构象受限氨基酸

Yashin 等人(2017 年)专注于合成新型非天然螺[2.3]己烷氨基酸,将其作为 γ-氨基丁酸 (GABA) 的刚性类似物。这些化合物由于其构象受限,可以作为 GABA 能级联的很有前途的调节剂,可能影响神经科学研究和药物开发(Yashin et al., 2017)。

光化学环扩张

Kimura 等人(1976 年)研究了双螺取代环丁烷-1,3-二酮的光化学环扩张。该研究提供了对光化学条件下环丁酮衍生物的反应性和转化的见解,这对于设计新颖的有机合成策略和理解相关化合物的耐光性至关重要(Kimura et al., 1976)。

未来方向

The future directions in the research of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol” and similar compounds involve the exploration of unexplored chemical space . The development of new 1,2-disubstituted bicyclo [2.1.1]hexane modules opens the gate to sp3-rich new chemical space .

属性

IUPAC Name |

(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLDCFBYEIQKAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CC(C3)(O2)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)